3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
3,5-Dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a propargyl group and methyl moiety. The compound’s structure includes electron-rich 3,5-dimethoxybenzamide and a planar benzothiazole ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-5-9-22-18-13(2)7-6-8-17(18)26-20(22)21-19(23)14-10-15(24-3)12-16(11-14)25-4/h1,6-8,10-12H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUOIYEDAWIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reaction: The benzothiazole intermediate is then subjected to a substitution reaction with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or benzothiazoles.
Scientific Research Applications
3,5-Dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three groups based on the evidence: benzamide derivatives , heterocyclic benzoates , and directing-group-functionalized molecules . Key comparisons are outlined below:
Table 1: Structural Comparison of Target Compound with Analogous Molecules
Key Observations:
Benzamide Derivatives :
- The target compound and ’s benzamide share an amide backbone but differ in substituents. The 3,5-dimethoxy groups in the target may enhance solubility and π-π stacking compared to the 3-methyl group in ’s compound .
- ’s N,O-bidentate directing group enables metal coordination for catalysis, whereas the benzothiazole in the target compound could serve as a rigid planar scaffold for binding interactions.
Synthetic Approaches: The target compound’s synthesis likely involves coupling a 3,5-dimethoxybenzoyl chloride with a benzothiazole-containing amine, analogous to ’s method using 3-methylbenzoyl chloride and an amino alcohol . ’s triazole synthesis employs reflux with substituted benzaldehydes, highlighting divergent strategies for heterocycle formation compared to the target’s benzothiazole core .
Research Findings and Implications
Critical Analysis:
- Electron-Donating Groups: The 3,5-dimethoxy groups in the target compound could stabilize charge-transfer complexes, unlike the electron-withdrawing dichlorophenoxy groups in ’s triazole .
- Crystallography : If the target’s structure was resolved using SHELXL (as in ), its planar benzothiazole ring may exhibit fewer torsional strains compared to flexible ethyl benzoates in .
Biological Activity
3,5-Dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant research findings.
The compound's molecular formula is with a CAS number of 868377-14-4. The structure features a benzamide core substituted with methoxy and benzothiazole moieties, which are known to influence biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Assays
In a comparative study involving multiple compounds, 3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide showed promising results:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 3,5-Dimethoxy-N-[...] | A549 | 8.76 ± 1.69 | 2D |
| 3,5-Dimethoxy-N-[...] | HCC827 | 6.26 ± 0.33 | 2D |
| 3,5-Dimethoxy-N-[...] | NCI-H358 | 6.48 ± 0.11 | 2D |
These results indicate that the compound exhibits higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) models, which is a common trend observed in many antitumor agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various bacterial strains. Benzothiazole derivatives generally exhibit significant antibacterial activity.
Antibacterial Testing
The antimicrobial efficacy of the compound was assessed using broth microdilution methods:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <10 µg/mL |
| Staphylococcus aureus | <10 µg/mL |
These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-negative and Gram-positive bacteria .
The proposed mechanism of action for compounds like 3,5-dimethoxy-N-[...] involves binding to DNA at AT-rich sites, which inhibits DNA-dependent enzymes crucial for cell proliferation and survival. This mechanism is supported by the observation of reduced cell viability in treated cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
